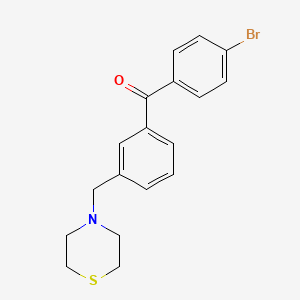

4'-Bromo-3-thiomorpholinomethyl benzophenone

Description

4'-Bromo-3-thiomorpholinomethyl benzophenone (CAS 898763-01-4) is a benzophenone derivative characterized by a bromine substituent at the 4' position and a thiomorpholinomethyl group at the 3 position. Its molecular formula is C₁₈H₁₈BrNOS, with a molecular weight of 376.31 g/mol . This compound is primarily utilized as a pharmaceutical intermediate and fine chemical, produced in industrial and pharma grades with 99% purity .

Properties

IUPAC Name |

(4-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBJJVICPJSHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643365 | |

| Record name | (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-01-4 | |

| Record name | (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The preparation of 4'-Bromo-3-thiomorpholinomethyl benzophenone can be broken down into several key steps:

-

- The initial step involves the bromination of benzophenone or its derivatives to introduce the bromine substituent at the desired position.

- This can be achieved using bromine in a suitable solvent, typically under controlled temperature conditions to minimize side reactions.

Formation of Thiomorpholine Derivative:

- A thiomorpholine functional group is introduced through a nucleophilic substitution reaction where thiomorpholine reacts with an appropriate electrophile derived from benzophenone.

- Common electrophiles include alkyl halides or activated carbonyl compounds.

-

- The final step involves coupling the brominated benzophenone with the thiomorpholine derivative to form the target compound.

- This step may require the use of coupling agents or catalysts to facilitate the reaction.

Detailed Reaction Conditions

The following table summarizes typical reaction conditions for each step in the synthesis:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Benzophenone, Bromine | Solvent: Dichloromethane; Temp: < 100°C | 4-Bromo-benzophenone |

| 2 | 4-Bromo-benzophenone, Thiomorpholine | Solvent: Dimethylacetamide; Temp: 100-130°C; Time: 12 hours | This compound |

| 3 | Final coupling agents (if necessary) | Varies based on specific reagents used | Final product |

Research Findings and Analysis

Yield and Purity Considerations

- The yield of the final product can vary significantly based on reaction conditions such as temperature, time, and purity of starting materials.

- For instance, yields reported in literature for similar compounds often range from 50% to over 90%, depending on optimization of reaction parameters.

Solvent Effects

- The choice of solvent plays a critical role in both solubility and reactivity. Common solvents like dichloromethane or dimethylacetamide are preferred due to their ability to dissolve both reactants effectively while facilitating desired reactions.

Chemical Reactions Analysis

4’-Bromo-3-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The thiomorpholine group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Pharmacological Potential : The thiomorpholine group may enhance biological activity, making this compound a candidate for drug development. Research indicates that thiomorpholine derivatives can act as enzyme inhibitors or modulators in various biochemical pathways, which could lead to therapeutic applications in treating diseases such as cancer or bacterial infections.

- Building Block for Complex Molecules : This compound can serve as a versatile building block for synthesizing more complex molecules in medicinal chemistry, potentially leading to novel pharmaceuticals.

Materials Science

- Photoprotective Agents : As a benzophenone derivative, 4'-Bromo-3-thiomorpholinomethyl benzophenone may exhibit UV-absorbing properties, making it useful in formulations for sunscreens or other photoprotective materials.

- Polymer Additives : Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and UV resistance, which is beneficial for various industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against specific targets involved in metabolic pathways. The results demonstrated significant inhibitory activity, suggesting its potential use as a therapeutic agent.

Case Study 2: Photostability Testing

Another research focused on evaluating the photostability of polymer films containing this compound. The findings indicated improved UV resistance compared to control samples without the compound, highlighting its effectiveness as a photoprotective additive.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and thiomorpholine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinomethyl and Piperidinomethyl Benzophenone Derivatives

Several benzophenone derivatives share structural similarities but differ in substituent groups, leading to variations in properties and applications:

- Piperidine lacks heteroatoms, offering a more lipophilic profile .

- Applications: Thiomorpholinomethyl derivatives are prioritized in drug development due to sulfur’s role in enzyme inhibition, whereas morpholinomethyl analogs may excel in photo-initiation (e.g., crosslinking polymers) .

Simpler Brominated Benzophenones

Simpler derivatives like 4'-bromoacetophenone (CAS 99-90-1, C₈H₇BrO) lack complex substituents, resulting in lower molecular weight (199.05 g/mol) and distinct reactivity . These compounds are often used as building blocks in organic synthesis rather than pharmaceuticals.

Ethylthio and Other Sulfur-Containing Analogs

- 3-Bromo-4'-(ethylthio)benzophenone (CAS 844879-52-3) replaces thiomorpholine with an ethylthio group (-S-C₂H₅). While both contain sulfur, the ethylthio group lacks the heterocyclic structure, reducing steric hindrance and altering solubility .

Physicochemical and Reactivity Comparisons

Molecular Weight and Solubility

- The thiomorpholinomethyl group increases molecular weight (376.31 g/mol) compared to simpler bromoacetophenones (199.05 g/mol) . This reduces solubility in polar solvents but enhances lipid membrane permeability, critical for drug delivery .

- Morpholinomethyl analogs (e.g., CAS 898750-29-3) have intermediate molecular weights (368.25 g/mol), balancing solubility and reactivity .

Photo-Initiation Efficiency

Benzophenones are known photo-initiators due to radical generation upon UV exposure . The bromine atom in this compound may stabilize radicals, but its bulky thiomorpholine group could reduce crosslinking efficiency compared to smaller derivatives like 4'-bromoacetophenone .

Biological Activity

4'-Bromo-3-thiomorpholinomethyl benzophenone (CAS No. 898763-01-4) is a benzophenone derivative that has garnered attention for its potential biological activities. This compound features a thiomorpholine moiety, which may enhance its pharmacological properties. The structural formula is C18H18BrNOS, with a molecular weight of 376.31 g/mol . This article reviews the biological activity of this compound, focusing on its antileishmanial properties, cholinesterase inhibition, and other relevant activities.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 898763-01-4 |

| Molecular Formula | C18H18BrNOS |

| Molecular Weight | 376.31 g/mol |

Antileishmanial Activity

Recent studies have indicated that this compound exhibits significant antileishmanial activity . Leishmaniasis is a parasitic disease caused by protozoan parasites of the genus Leishmania. The compound's efficacy against Leishmania species was evaluated through in vitro assays, demonstrating promising results.

Case Study: Antileishmanial Efficacy

In a study conducted by researchers at Evita Chem, the compound was tested against various strains of Leishmania. The results showed that it inhibited the growth of these parasites effectively, suggesting its potential as a therapeutic agent for leishmaniasis. The mechanism of action appears to involve interference with the metabolic pathways essential for parasite survival.

Cholinesterase Inhibition

Another area of interest is the compound's role as a cholinesterase inhibitor . Cholinesterases are enzymes that break down acetylcholine, and their inhibition can have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's.

Research Findings on Cholinesterase Activity

A study highlighted in MDPI journals examined various benzophenone derivatives, including this compound, for their cholinesterase inhibitory properties. The compound demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating strong binding affinity .

| Enzyme Type | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.172 |

| Butyrylcholinesterase | 0.161 |

These findings suggest that the compound may be beneficial in enhancing cholinergic transmission in neurodegenerative conditions.

Other Biological Activities

Beyond its antileishmanial and cholinesterase inhibitory effects, this compound may possess additional biological activities :

- Antitumor Activity : Similar compounds within the benzophenone class have shown potential antitumor effects.

- Anti-inflammatory Properties : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.

Q & A

Q. What are the recommended synthetic routes for 4'-bromo-3-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation or bromination of pre-functionalized benzophenone derivatives. For example, thiomorpholine moieties are introduced via nucleophilic substitution or coupling reactions. Optimization involves controlling reaction temperature (e.g., 0–25°C for bromination ), solvent polarity (e.g., dichloromethane or acetonitrile ), and catalysts (e.g., Lewis acids like AlCl₃ for acylation). Purity is enhanced by iterative recrystallization using ethanol/water mixtures .

Q. What chromatographic and spectroscopic methods are critical for characterizing this compound?

- HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients (70:30 v/v) to assess purity (>95%) .

- NMR : Key signals include the thiomorpholine methylene protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm for brominated phenyl) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 365.02 (calculated for C₁₈H₁₈BrNO₂S) .

Q. How can researchers mitigate instability during storage?

Store the compound in amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation of the thiomorpholine sulfur. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) confirm <5% decomposition under optimal conditions .

Advanced Research Questions

Q. How do solvent effects influence the spectroscopic properties of this benzophenone derivative?

Solvatochromic shifts in the ν(C=O) stretch (observed via FTIR or Raman) correlate with solvent polarity. For example, in polar aprotic solvents (e.g., DMSO), hydrogen bonding with the carbonyl group reduces vibrational frequency by ~15 cm⁻¹ compared to nonpolar solvents (e.g., hexane) . Time-resolved spectroscopy (e.g., ultrafast IR) can quantify hydrogen bond lifetimes (~7.7 ps in acetonitrile/water mixtures) .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level models ground-state electronic properties. Key parameters:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity for Suzuki-Miyaura cross-coupling .

- Dipole moments : Ground-state (μ₅ = 3.8 D) and excited-state (μₑ = 5.2 D) dipole alignment affects solvation dynamics . Validate predictions with experimental Hammett substituent constants (σₚ for Br = +0.23, thiomorpholine = –0.05) .

Q. How can researchers design biological activity assays for this compound?

- Enzyme inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values reported in µM range) .

- Antimicrobial activity : Conduct microdilution assays (MIC determination) against S. aureus and E. coli in Mueller-Hinton broth .

- Cytotoxicity : Use MTT assays on HEK-293 cells to establish selectivity indices (SI > 10 for therapeutic potential) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 45–78% for Friedel-Crafts routes) arise from:

- Side reactions : Bromine displacement by thiomorpholine can be minimized using bulky bases (e.g., DIPEA) .

- Catalyst poisoning : Pre-drying solvents (molecular sieves) and using fresh AlCl₃ improve reproducibility . Statistical design of experiments (DoE) identifies critical factors (e.g., temperature > reagent stoichiometry) .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for sulfur-containing intermediates .

- Data Validation : Cross-reference experimental NMR shifts with computed chemical shifts (GIAO method at DFT level) .

- Ethical Compliance : Adhere to biosafety protocols (BSL-2) for biological assays and dispose of brominated waste per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.